molecular formula C6H12FN B12833768 2-Fluoro-2-methylcyclopentan-1-amine

2-Fluoro-2-methylcyclopentan-1-amine

Cat. No.: B12833768
M. Wt: 117.16 g/mol
InChI Key: LCQSVRYKPJHWSX-UHFFFAOYSA-N
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Description

Significance of Organofluorine Chemistry in Modern Chemical Research

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine (C-F) bond, has become a cornerstone of modern chemical research and industry. numberanalytics.comnumberanalytics.com The strategic incorporation of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.com This is primarily due to fluorine's unique characteristics: it is the most electronegative element, yet has a relatively small atomic size. These attributes lead to the formation of very strong and polarized C-F bonds. chinesechemsoc.org

The impact of this field is vast, with applications spanning pharmaceuticals, agrochemicals, materials science, and advanced technologies. worktribe.comwikipedia.org An estimated 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom, a testament to the element's ability to enhance properties like metabolic stability, binding affinity, lipophilicity, and bioavailability. chinesechemsoc.org In materials science, fluorinated polymers such as polytetrafluoroethylene (PTFE) are renowned for their chemical inertness and unique surface properties. numberanalytics.comworktribe.com The continuous development of new, safer, and more efficient fluorination methods ensures that the field will continue to expand, providing novel solutions to complex chemical challenges. numberanalytics.comchinesechemsoc.org

Unique Conformational and Electronic Effects of Fluorine Substitution in Cyclic Systems

Substituting hydrogen with fluorine in cyclic systems introduces profound conformational and electronic effects that are a subject of intense academic study. researchgate.net The high electronegativity of fluorine creates a highly polarized C-F bond, which can engage in a variety of non-covalent interactions, including dipole-dipole, charge-dipole, and hyperconjugative interactions. researchgate.netnih.gov These forces can override traditional steric considerations, leading to conformational preferences that would otherwise be unexpected. scribd.com

Contextualization of 2-Fluoro-2-methylcyclopentan-1-amine within the Broader Field of Cyclic Amine Chemistry

Cyclic amines are ubiquitous structural motifs found in a vast array of natural products, pharmaceuticals, and fine chemicals. rsc.orgrsc.org Saturated nitrogen-containing heterocycles like piperidines and pyrrolidines are core components of many biologically active compounds. researchgate.net The functionalization of these cyclic amine scaffolds is a major focus of synthetic chemistry, aiming to generate molecular diversity for drug discovery and other applications. rsc.orgrsc.org

The target compound, this compound, combines three important structural features onto a cyclopentane (B165970) core: an amine group, a fluorine atom, and a methyl group. While the parent 2-methylcyclopentan-1-amine (B121979) nih.gov and the related 2-fluorocyclopentan-1-amine (B12102073) nih.gov are known entities, the combination in the title compound presents a novel structure. The introduction of a fluorine atom and a methyl group at the C2 position, adjacent to the C1 amine, is expected to significantly influence its properties compared to the parent structures. The fluorine atom will exert a strong inductive electron-withdrawing effect, likely lowering the basicity of the amine. Simultaneously, the geminal methyl group adds steric bulk and lipophilicity. The interplay of these substitutions on the flexible five-membered ring creates a unique chemical entity whose specific conformational preferences and reactivity profile are of significant interest for synthetic and medicinal chemistry.

Table 1: Comparison of Computed Properties for Substituted Cyclopentanamines
PropertyCyclopentanamine2-Methylcyclopentan-1-amine2-Fluorocyclopentan-1-amine
Molecular FormulaC₅H₁₁NC₆H₁₃NC₅H₁₀FN
Molecular Weight (g/mol)85.1599.17103.14
XLogP30.40.90.6
Hydrogen Bond Donor Count111
Hydrogen Bond Acceptor Count111
Polar Surface Area (Ų)262626

Data sourced from PubChem. nih.govnih.gov

Overview of Key Academic Research Avenues for Fluorinated Cyclopentane Amine Structures

Research into fluorinated cyclic amines, including those based on a cyclopentane framework, is driven by their potential applications in medicinal chemistry and materials science. nih.govresearchgate.net One major avenue of research is the development of novel synthetic methods to access these compounds with high chemo-, regio-, and stereoselectivity. nih.govnih.gov Strategies often involve the late-stage fluorination of existing cyclic amine precursors or the construction of the ring from fluorinated building blocks. nih.gov

A second key research area is the exploration of these compounds as building blocks for more complex molecules, particularly pharmaceuticals. nih.gov The introduction of a fluorinated cyclopentane amine moiety can improve a drug candidate's metabolic stability, tune its pKa for better target engagement, and enhance its ability to cross cell membranes. nih.govacs.org For example, fluorinated cyclopropane (B1198618) derivatives of 2-phenylcyclopropylmethylamine have been investigated as selective serotonin (B10506) receptor agonists. nih.gov Furthermore, the unique conformational constraints imposed by fluorine are exploited to design rigid scaffolds that can lock a molecule into its bioactive conformation, thereby increasing potency and selectivity. researchgate.net

Table 2: Key Conformational and Electronic Effects of Fluorine in Cyclic Systems
EffectDescriptionConsequence in a Molecule
Inductive EffectStrong withdrawal of electron density by the highly electronegative fluorine atom through sigma bonds.Lowers pKa of nearby basic groups (e.g., amines); alters reaction pathways.
HyperconjugationDonation of electron density from an adjacent C-H or C-C σ-bond to the C-F σ* antibonding orbital.Can stabilize specific conformers (e.g., gauche or axial orientations), influencing molecular shape.
Dipole-Dipole InteractionsElectrostatic interaction between the highly polar C-F bond and other polar bonds in the molecule.Influences conformational preferences to minimize repulsive interactions and maximize attractive ones.
Steric ProfileFluorine has a small van der Waals radius, only slightly larger than hydrogen, imposing minimal steric hindrance.Allows fluorine to act as a "small" substituent, enabling isosteric replacement of hydrogen while introducing potent electronic effects.

Rationale for Comprehensive Study of Novel Fluorinated Cyclic Amines like this compound

The comprehensive study of novel compounds such as this compound is driven by the fundamental goal of expanding the toolkit available to chemists for creating functional molecules. acs.org The proven success of fluorination as a strategy in drug design provides a strong impetus for synthesizing and characterizing new fluorinated building blocks. chinesechemsoc.orgwikipedia.org This specific compound is a compelling target because it allows for the systematic investigation of the combined electronic and steric effects of geminal fluoro and methyl substitution adjacent to a primary amine on a five-membered ring.

Detailed research into its synthesis, conformational behavior, and physicochemical properties would provide valuable data for computational models and predictive tools used in drug discovery. nih.gov It could serve as a novel scaffold for creating libraries of compounds for biological screening or as a mechanistic probe to understand enzyme-substrate interactions where both polar and non-polar contacts are critical. Ultimately, the study of such precisely functionalized small molecules is essential for advancing our understanding of structure-property relationships and for the continued development of next-generation pharmaceuticals and advanced materials. nih.gov

Properties

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

2-fluoro-2-methylcyclopentan-1-amine

InChI

InChI=1S/C6H12FN/c1-6(7)4-2-3-5(6)8/h5H,2-4,8H2,1H3

InChI Key

LCQSVRYKPJHWSX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1N)F

Origin of Product

United States

Stereochemical Aspects and Conformational Analysis of 2 Fluoro 2 Methylcyclopentan 1 Amine

Chiral Elements in 2-Fluoro-2-methylcyclopentan-1-amine

The structural complexity of this compound arises primarily from its chiral elements, which are fundamental to understanding its stereoisomerism.

Stereogenic Centers at C1 and C2 of the Cyclopentane (B165970) Ring

This compound possesses two stereogenic centers, or chiral carbons, within its cyclopentane ring. The first is the C1 carbon, which is bonded to the amine group, a hydrogen atom, and two different carbon atoms of the ring. The second is the C2 carbon, which is unique as it is a quaternary stereocenter, bonded to a fluorine atom, a methyl group, the C1 carbon, and the C3 carbon of the ring. The presence of these two stereogenic centers means that the molecule can exist as a number of stereoisomers. Specifically, with two chiral centers, a maximum of 2^2, or four, stereoisomers are possible. These stereoisomers exist as two pairs of enantiomers. The different spatial arrangements of the amine, methyl, and fluoro groups give rise to these distinct stereoisomers, each with unique chiroptical properties.

Consideration of Nitrogen Inversion and Stereochemical Stability of the Amine

The nitrogen atom of the primary amine group in this compound also has the potential to be a stereocenter if it is sufficiently stable to inversion. Nitrogen inversion, also known as pyramidal inversion, is a process where the lone pair of electrons on the nitrogen atom rapidly oscillates from one side of the molecule to the other, leading to a rapid racemization if the nitrogen were the sole chiral center. nih.gov For most simple amines at room temperature, this inversion is extremely fast, preventing the isolation of enantiomers based on the nitrogen's stereochemistry. nih.gov

However, the rate of nitrogen inversion can be influenced by several factors. Incorporating the nitrogen into a strained ring system can significantly slow down this process. uou.ac.in While the cyclopentane ring in this compound is not as strained as a three-membered aziridine (B145994) ring, the steric environment created by the substituents on the ring may have a modest effect on the inversion barrier. Electronegative substituents can also influence the inversion barrier. nih.gov Despite these potential influences, for a primary amine like the one in this molecule, the nitrogen inversion is generally considered to be too rapid at ambient temperatures to allow for the stable existence of stereoisomers based on the nitrogen atom alone. uq.edu.aunih.gov Therefore, the stereochemical focus remains on the two stable carbon stereocenters at C1 and C2.

Characterization of Stereoisomers (Enantiomers and Diastereomers)

The four possible stereoisomers of this compound consist of two pairs of diastereomers. The diastereomeric pairs are the cis-isomers, where the amine and methyl/fluoro groups are on the same side of the ring, and the trans-isomers, where they are on opposite sides. Each of these diastereomers is chiral and exists as a pair of enantiomers.

Isolation and Separation Strategies for Enantiomeric and Diastereomeric Forms

The separation of the stereoisomers of this compound is a critical step for their individual study. Diastereomers have different physical properties, such as boiling points, melting points, and solubility, which allows for their separation using conventional techniques like fractional distillation or column chromatography.

The separation of enantiomers, however, is more challenging as they have identical physical properties in an achiral environment. A common strategy for resolving enantiomers is chiral resolution. This involves reacting the racemic amine with a chiral resolving agent, which is a single enantiomer of another chiral compound, to form a pair of diastereomeric salts. These diastereomeric salts can then be separated by physical means, such as crystallization. After separation, the original enantiomers of the amine can be recovered by removing the chiral resolving agent.

Another powerful technique for both analytical and preparative separation of enantiomers is chiral chromatography. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation.

Methods for Assigning Relative and Absolute Stereochemistry

Once the stereoisomers are isolated, their specific three-dimensional arrangement of atoms, or stereochemistry, must be determined.

Relative Stereochemistry: The relative arrangement of the substituents on the cyclopentane ring (cis or trans) can often be determined using nuclear magnetic resonance (NMR) spectroscopy. The coupling constants (J-values) between protons on adjacent carbons can provide information about their dihedral angles, which in turn can help to deduce the relative stereochemistry. The Nuclear Overhauser Effect (NOE) is another powerful NMR technique that can establish the spatial proximity of atoms. An NOE between protons on the C1 and C2 substituents would suggest a cis relationship. In the absence of suitable crystals for X-ray analysis, computational modeling can also be used to predict the most stable conformations and the expected NMR parameters for each diastereomer, which can then be compared to experimental data.

Absolute Stereochemistry: Determining the absolute configuration (R or S) of each stereocenter typically requires either X-ray crystallography of a single crystal of a pure enantiomer or its derivative containing a heavy atom, or the use of a chiral derivatizing agent. mdpi.com Reacting the amine with a chiral derivatizing agent of known absolute configuration, such as Mosher's acid, creates a pair of diastereomers that can be distinguished by NMR spectroscopy, often utilizing 19F NMR due to the presence of the fluorine atom. mdpi.comchemicalbook.com The differences in the chemical shifts of the diastereomeric products can be used to assign the absolute configuration of the original amine.

Conformational Preferences and Dynamics of Fluorinated Cyclopentane Rings

The cyclopentane ring is not planar but exists in a puckered conformation to relieve torsional strain. The two most common conformations are the "envelope" and the "half-chair". These conformations are flexible and can rapidly interconvert through a process called pseudorotation.

The introduction of substituents, such as a fluorine atom and a methyl group, on the cyclopentane ring influences the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric strain and unfavorable electronic interactions. In general, bulky substituents prefer to be in equatorial-like positions to reduce steric hindrance.

The fluorine atom, while relatively small, is highly electronegative and can exert significant stereoelectronic effects. nih.govuou.ac.in These effects, such as hyperconjugation and dipole-dipole interactions, can influence the conformational preferences of the ring. For instance, there can be a stabilizing interaction between the C-F bond and the antibonding orbital of an adjacent C-H or C-C bond, which can favor a specific conformation. nih.govuou.ac.in The interplay between the steric demands of the methyl and amine groups and the stereoelectronic effects of the fluorine atom will determine the preferred conformation of each diastereomer of this compound.

Due to the lack of specific experimental data for this compound, a hypothetical data table illustrating the kind of information that would be sought in a conformational analysis is presented below.

ParameterHypothetical Value (cis-isomer)Hypothetical Value (trans-isomer)Method of Determination
Preferred ConformationEnvelope (C2-endo)Half-ChairComputational Modeling (DFT)
Dihedral Angle H1-C1-C2-H~30°~150°NMR Spectroscopy (Coupling Constants)
Energy Barrier to Pseudorotation~4-6 kcal/mol~5-7 kcal/molDynamic NMR Spectroscopy

Influence of the Fluorine Atom on Cyclopentane Ring Pucker and Pseudorotation

Cyclopentane is not a planar molecule; it adopts puckered conformations, such as the envelope and half-chair forms, to alleviate torsional strain. scribd.com The substitution of a hydrogen atom with a highly electronegative fluorine atom can significantly influence the puckering of the cyclopentane ring. researchgate.net This is due to stereoelectronic effects, where predictable alignments occur between the C-F bond and neighboring functional groups. researchgate.net These fluorine-derived conformational effects can be exploited to control molecular shape. researchgate.net

In the context of this compound, the fluorine atom, due to its electronegativity, will favor specific puckered conformations that optimize orbital interactions and minimize electrostatic repulsions. The cyclopentane ring undergoes a process called pseudorotation, where the "pucker" appears to rotate around the ring with a low energy barrier. scribd.com The presence of the fluorine and methyl groups will create preferential energy minima along this pseudorotation pathway, favoring certain envelope or half-chair conformations where the substituents can occupy pseudo-axial or pseudo-equatorial positions that minimize unfavorable interactions. While linear systems with C-F bonds can rotate with relative ease, alicyclic rings like cyclopentane have less conformational freedom. st-andrews.ac.uk

Stereoelectronic Effects (e.g., Gauche Effect, Hyperconjugation) of the C-F Bond on Molecular Conformation

Stereoelectronic effects play a crucial role in determining the conformational preferences of this compound. These effects arise from the interaction of electron orbitals and can override purely steric considerations. wikipedia.org

Gauche Effect: An important stereoelectronic phenomenon is the gauche effect, where, contrary to steric expectations, a gauche conformation (a dihedral angle of approximately 60°) between two electronegative substituents can be more stable than the anti conformation (180°). wikipedia.orgchemeurope.com This effect is well-documented in 1,2-difluoroethane, where the gauche conformer is more stable. wikipedia.orgchemeurope.com The primary explanation for this is hyperconjugation. wikipedia.orgnih.gov

Hyperconjugation: This involves the donation of electron density from a filled bonding orbital (typically a C-H σ orbital) into an adjacent empty antibonding orbital (like a C-F σ* orbital). nih.govwikipedia.org This interaction is stabilizing. nih.gov In the case of a fluorinated cycloalkane, a gauche arrangement between a C-H bond and a C-F bond allows for effective overlap between the σ(C-H) bonding orbital and the low-energy σ(C-F) antibonding orbital. nih.gov This donation of electron density stabilizes the gauche conformer. nih.gov In an anti-arrangement, the C-F σ orbital would be aligned with another C-F or C-C bond, which are poorer electron donors than a C-H bond, making hyperconjugation less effective. nih.gov In this compound, the gauche interactions between the C-F bond and adjacent C-H bonds on the cyclopentane ring will significantly influence the ring's pucker and the preferred orientation of the substituents. acs.org The low steric demand of fluorine ensures that these stereoelectronic effects are prominent in dictating the conformation. acs.org

Role of Steric Interactions from Methyl and Amine Groups on Conformation

In a substituted cyclopentane, substituents can occupy pseudo-axial or pseudo-equatorial positions. Generally, larger groups prefer to occupy the less sterically hindered pseudo-equatorial positions to minimize 1,3-diaxial-like interactions. In the case of this compound, there will be a conformational equilibrium between different puckered forms. The relative energies of these conformers will be determined by a balance between the stereoelectronic preferences of the fluorine atom and the steric demands of the methyl and amine groups. For instance, a conformation that places the bulky methyl and amine groups in pseudo-equatorial positions would be sterically favored. However, this may not be the most favorable conformation from a stereoelectronic standpoint for the fluorine atom. The final, most stable conformation will be a compromise that best accommodates all these competing factors.

Absolute Configuration Determination of this compound

Determining the absolute configuration of a chiral molecule like this compound is crucial for understanding its biological activity and stereospecific interactions. Several methods can be employed for this purpose.

Chemical Derivatization with Chiral Reagents

A common and powerful technique for determining the absolute configuration of chiral amines involves derivatization with a chiral derivatizing agent (CDA) to form diastereomers. frontiersin.orgnih.gov These diastereomers can then be analyzed by spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. frontiersin.org

The principle behind this method is that the two enantiomers of the chiral amine will react with a single enantiomer of a CDA to produce two different diastereomers. These diastereomers have distinct physical properties, including different chemical shifts in their NMR spectra. frontiersin.org By comparing the NMR spectra of the diastereomeric mixture, it is often possible to deduce the absolute configuration of the original amine.

A variety of chiral derivatizing agents are available, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its analogs. More recently, novel CDAs have been developed for this purpose. For example, chiral α-fluorinated phenylacetic phenylselenoester (FPP) has been used to derivatize primary amines, and the absolute configuration can be assigned by comparing the experimental and DFT-calculated ¹⁹F NMR chemical shift differences of the resulting amides. frontiersin.org Another approach involves using N-succinimidyl α-methoxyphenylacetate (SMPA) as the CDA, followed by HPLC analysis of the diastereomeric adducts. nih.gov

The general procedure involves:

Reacting the chiral amine with an enantiomerically pure CDA to form diastereomeric amides.

Recording the ¹H or ¹⁹F NMR spectra of the resulting diastereomers.

Analyzing the differences in the chemical shifts (Δδ) of specific protons or fluorine atoms near the stereocenter.

Applying empirical models or comparing with computational data to correlate the sign of Δδ with the absolute configuration. frontiersin.org

Chiral Derivatizing Agent (CDA)Analytical MethodKey Feature
Mosher's Acid (MTPA) ¹H and ¹⁹F NMRWidely used, empirical models for configuration assignment.
α-Fluorinated Phenylacetic Phenylselenoester (FPP) ¹⁹F NMR and DFT CalculationsComparison of experimental and calculated chemical shift differences. frontiersin.org
N-Succinimidyl α-methoxyphenylacetate (SMPA) HPLCCorrelates absolute configuration with HPLC elution order of diastereomers. nih.gov

X-ray Crystallography of Chiral Derivatives

X-ray crystallography is considered the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. nih.govwikipedia.org This technique provides a three-dimensional structure of the molecule in the solid state, revealing the precise spatial arrangement of all atoms. nih.gov

For this compound, which may be a liquid or difficult to crystallize on its own, a common strategy is to form a crystalline derivative. This can be achieved by reacting the amine with a chiral or achiral carboxylic acid or another suitable reagent to form a salt or an amide that readily crystallizes. nih.gov

The process involves:

Preparation of a suitable crystalline derivative of the chiral amine.

Mounting a single crystal of the derivative on a diffractometer.

Irradiating the crystal with X-rays and collecting the diffraction data.

Solving the crystal structure to obtain the electron density map and the positions of the atoms.

Determining the absolute configuration, often through the use of anomalous dispersion effects, particularly if a heavier atom is present in the structure. researchgate.net The Flack and Hooft parameters are calculated to verify the correct enantiomer. nih.gov

While powerful, a limitation of X-ray crystallography is the requirement for a high-quality single crystal, which is not always achievable. researchgate.net

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism)

Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful non-destructive methods for studying chiral molecules in solution. creative-biostructure.com These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. creative-biostructure.combhu.ac.in

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. kud.ac.in An ORD spectrum is a plot of specific rotation versus wavelength. kud.ac.in Chiral molecules exhibit a "Cotton effect," which is a characteristic change in optical rotation in the vicinity of an absorption band. bhu.ac.in The sign of the Cotton effect can often be correlated with the absolute configuration of the molecule by comparing it to known compounds or by applying empirical rules like the Octant Rule for ketones. For a chiral amine like this compound, the chromophore might be the amine group itself or a chromophoric derivative.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. creative-biostructure.com A CD spectrum is a plot of molar ellipticity versus wavelength. kud.ac.in CD bands are observed only in the regions of absorption by a chromophore. creative-biostructure.com The sign and intensity of the CD bands provide information about the stereochemistry of the molecule.

For complex molecules, the experimental CD spectrum can be compared with the spectrum predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TDDFT). nih.gov By calculating the theoretical CD spectra for both possible enantiomers, the one that matches the experimental spectrum allows for the assignment of the absolute configuration. nih.govnih.gov This approach has become a very powerful tool in the structural elucidation of chiral natural products. nih.gov

TechniquePrincipleInformation Obtained
Optical Rotatory Dispersion (ORD) Measures the rotation of plane-polarized light versus wavelength. Sign of Cotton effect can be related to absolute configuration. bhu.ac.in
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light. Sign and intensity of CD bands provide stereochemical information. creative-biostructure.com
TDDFT-Calculated CD Comparison of experimental CD spectrum with theoretically calculated spectra for each enantiomer. nih.govReliable assignment of absolute configuration for complex molecules. nih.govnih.gov

Chemical Reactivity and Reaction Mechanisms of 2 Fluoro 2 Methylcyclopentan 1 Amine

Reactivity Profile of the Amine Functionality

The primary amine group in 2-Fluoro-2-methylcyclopentan-1-amine is a key center of reactivity, participating in a variety of nucleophilic reactions. However, its reactivity is significantly modulated by the adjacent fluorine and methyl substituents.

Nucleophilic Reactions (e.g., Acylation, Alkylation, Amidation)

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile, readily reacting with electrophilic species.

Acylation: The amine undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N-acyl-2-fluoro-2-methylcyclopentan-1-amine. The reaction typically proceeds via a nucleophilic addition-elimination mechanism. beilstein-journals.orgnih.govnih.gov The amine attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses to expel a chloride ion, yielding the amide product. beilstein-journals.org

Alkylation: Alkylation of the amine can be achieved using alkyl halides. The reaction follows a nucleophilic substitution pathway (typically SN2 for primary alkyl halides), where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a secondary amine. It is important to note that the resulting secondary amine can be more nucleophilic than the starting primary amine, potentially leading to over-alkylation to form tertiary amines and even quaternary ammonium (B1175870) salts.

Amidation: Direct amidation with carboxylic acids is also possible, though it generally requires the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid. khanacademy.org The coupling agent reacts with the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine to form the amide bond. khanacademy.org

Reaction TypeTypical ReagentProductGeneral Mechanism
AcylationAcetyl chlorideN-(2-Fluoro-2-methylcyclopentyl)acetamideNucleophilic Addition-Elimination
AlkylationMethyl iodide2-Fluoro-N,2-dimethylcyclopentan-1-amineNucleophilic Substitution (SN2)
AmidationPropanoic acid, DCCN-(2-Fluoro-2-methylcyclopentyl)propanamideActivated Carboxylic Acid Condensation

Formation of Amine Salts and their Stability

As a basic compound, this compound readily reacts with acids to form ammonium salts. For instance, with hydrochloric acid, it forms this compound hydrochloride. These salts are typically white crystalline solids with higher melting points and greater water solubility than the free amine.

The stability of these salts is a key consideration. Ammonium chloride salts, in general, are relatively stable under ambient conditions. rsc.org However, they can be hygroscopic and may decompose upon heating, releasing the free amine and the corresponding acid. nih.gov The stability of the salt of this compound would be influenced by the basicity of the amine; a weaker base will form a salt that is more susceptible to hydrolysis.

Salt FormerSalt NameExpected Properties
Hydrochloric acidThis compound hydrochlorideCrystalline solid, water-soluble
Sulfuric acid2-Fluoro-2-methylcyclopentan-1-ammonium sulfateCrystalline solid, water-soluble
Acetic acid2-Fluoro-2-methylcyclopentan-1-ammonium acetateLikely more soluble in organic solvents than inorganic acid salts

Impact of Fluorine on Amine Basicity and Nucleophilicity

The presence of the highly electronegative fluorine atom at the C2 position has a significant impact on the electronic properties of the amine group. The primary effect is a decrease in the basicity of the amine compared to its non-fluorinated analog, 2-methylcyclopentan-1-amine (B121979).

This reduction in basicity is due to the strong electron-withdrawing inductive effect (-I effect) of the fluorine atom. This effect is transmitted through the carbon skeleton, pulling electron density away from the nitrogen atom. As a result, the lone pair on the nitrogen is less available to accept a proton, making the amine a weaker base. Consequently, the pKa of the conjugate acid of this compound is expected to be lower than that of 2-methylcyclopentan-1-amine.

The nucleophilicity of the amine is also affected. While basicity and nucleophilicity are related concepts, they are not always directly proportional. The electron-withdrawing effect of the fluorine atom also reduces the nucleophilicity of the amine, making it less reactive towards electrophiles compared to its non-fluorinated counterpart. This is because the reduced electron density on the nitrogen atom makes it a less potent electron-pair donor.

CompoundKey SubstituentExpected pKa of Conjugate AcidExpected Nucleophilicity
Cyclopentylamine (B150401)-~10.5High
2-Methylcyclopentan-1-amine-CH₃ (electron-donating)Slightly > 10.5Higher than cyclopentylamine
This compound-F (electron-withdrawing)Significantly < 10.5Lower than 2-methylcyclopentan-1-amine

Reactivity of the C-F Bond in the Cyclopentane (B165970) System

The carbon-fluorine bond is the strongest single bond in organic chemistry, and as such, it is generally considered to be quite inert. However, under certain conditions, the C-F bond in this compound can exhibit reactivity.

Potential for C-F Bond Activation and Cleavage

Activation of the C-F bond typically requires harsh conditions or the use of specific reagents. rsc.orgrsc.orgnih.govrsc.org Lewis acids, for example, can coordinate to the fluorine atom, weakening the C-F bond and making the carbon atom more susceptible to nucleophilic attack. rsc.org Transition metal complexes can also mediate C-F bond cleavage through oxidative addition or other mechanisms. rsc.org

In the context of this compound, C-F bond activation could potentially be facilitated by the neighboring amine group. For instance, under acidic conditions, protonation of the amine could lead to intramolecular interactions that might influence the C-F bond strength. However, direct cleavage of such an unactivated aliphatic C-F bond would still be a challenging transformation.

Participation in Pericyclic or Rearrangement Reactions

Pericyclic Reactions: Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. chemijournal.comsigmaaldrich.comnih.govwikipedia.orglibretexts.org For this compound to participate directly in a pericyclic reaction, it would likely need to be converted into a derivative with a conjugated π-system, such as a fluorinated cyclopentadiene. Perfluorocyclopentadiene is known to undergo Diels-Alder reactions, acting as a diene. rsc.org A hypothetical derivative of the title compound could potentially participate in similar cycloaddition reactions, with the fluorine and methyl groups influencing the stereoselectivity and reactivity of the diene. nih.govrsc.org

Rearrangement Reactions: Carbocationic rearrangements, such as the Wagner-Meerwein rearrangement, are common in cyclic systems. researchgate.net If a carbocation were to be generated at the C1 position of the cyclopentane ring (for example, through diazotization of the amine followed by loss of N₂), the adjacent C-C bond could migrate, leading to a ring expansion or contraction. The presence of the fluorine atom at C2 could influence such a rearrangement. While fluorine is highly electronegative, it can also participate in neighboring group effects through its lone pairs, potentially stabilizing an adjacent carbocation to a certain extent. researchgate.net However, the strong inductive effect of fluorine would generally destabilize a nearby carbocation. The interplay of these effects would determine the likelihood and outcome of any potential rearrangement. researchgate.net Ring expansion of a cyclopentyl cation to a more stable cyclohexyl cation is a known process, and the substituents on the ring would play a crucial role in directing the course of such a rearrangement.

Reactivity of the Cyclopentane Ring

The reactivity of the cyclopentane ring in this compound is influenced by a combination of ring strain and the electronic and steric effects of its substituents. While cyclopentane is less strained than cyclopropane (B1198618) and cyclobutane, certain reactions can lead to the cleavage or functionalization of the carbocyclic framework.

Ring-Opening Reactions

Ring-opening reactions of unstrained five-membered rings like cyclopentane are generally not facile and require specific activation or harsh reaction conditions. For the parent compound, methylcyclopentane, ring-opening over metal catalysts like platinum, rhodium, and iridium has been studied, typically leading to a mixture of branched and unbranched hexanes. researchgate.net These reactions proceed via C-C bond scission and are mechanistically complex, often involving various surface-adsorbed intermediates. researchgate.net

For this compound, the presence of the amine and fluorine substituents would significantly alter the reactivity compared to methylcyclopentane. Theoretical pathways for ring-opening could involve:

Reductive Ring-Opening: Under conditions of catalytic hydrogenation, cleavage of a C-C bond adjacent to the amine or the gem-difluoro-methyl group could be envisioned, though this would likely require high pressures and temperatures.

Oxidative Cleavage: Strong oxidizing agents could potentially cleave the ring, but this would likely be unselective and lead to degradation of the molecule.

Rearrangement Reactions: Acid-catalyzed rearrangements could potentially lead to ring-expansion or contraction, which can be considered a form of ring transformation rather than a simple opening to an acyclic product.

It is important to reiterate that no specific experimental data for ring-opening reactions of this compound have been reported in the reviewed literature.

Functionalization of the Ring System (e.g., at C3, C4, C5)

Functionalization of the saturated cyclopentane ring at positions remote from the existing substituents (C3, C4, and C5) presents a significant synthetic challenge due to the unactivated nature of these C-H bonds. Potential strategies, drawn from general principles of organic synthesis, could include:

Free-Radical Halogenation: This approach is often unselective and would likely lead to a mixture of constitutional isomers, with potential for reaction at the methyl group as well.

Directed C-H Activation: The amine group could potentially direct a metal catalyst to functionalize a specific C-H bond. However, the stereoelectronic requirements for such reactions are stringent, and successful examples on a 2,2-disubstituted cyclopentylamine ring are not documented.

Biotransformation: Enzymatic hydroxylation could offer a route to selective functionalization, but this remains a speculative pathway without experimental validation.

Mechanistic Studies of Transformation Reactions Involving this compound

A thorough understanding of the reaction mechanisms is crucial for controlling the outcome of chemical transformations. For this compound, no specific mechanistic studies have been published. The following sections outline the types of investigations that would be necessary to elucidate its reaction pathways.

Reaction Kinetics and Thermodynamics

Kinetic studies would be essential to determine the rate laws of reactions involving this compound, providing insights into the composition of the transition state. Thermodynamic studies would establish the relative energies of reactants, intermediates, and products, indicating the feasibility and position of equilibrium for a given transformation.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for a Transformation of this compound

ParameterDescriptionHypothetical Value
Rate Constant (k)A measure of the reaction rate.Dependent on specific reaction
Activation Energy (Ea)The minimum energy required to initiate the reaction.High for ring C-H activation
Enthalpy of Reaction (ΔH)The heat absorbed or released during the reaction.Negative for exothermic reactions
Entropy of Reaction (ΔS)The change in disorder of the system.Dependent on reaction type
Gibbs Free Energy (ΔG)Determines the spontaneity of the reaction.Negative for spontaneous reactions

This table is purely illustrative as no experimental data is available.

Transition State Analysis in Key Transformations

Computational chemistry, particularly density functional theory (DFT), would be a powerful tool for modeling the transition states of potential reactions. Such analyses could predict the geometry and energy of the transition state, helping to rationalize observed reactivity and selectivity. For instance, in a hypothetical nucleophilic substitution at the fluorine-bearing carbon, transition state analysis could differentiate between an SN1-like or SN2-like mechanism.

Regioselectivity and Stereoselectivity in Reaction Pathways

The substitution pattern of this compound presents interesting questions of selectivity.

Regioselectivity: In reactions involving the amine or the cyclopentane ring, regioselectivity would be a key issue. For example, in a directed C-H activation, the directing group (amine) would determine which C-H bond is functionalized.

Stereoselectivity: The molecule contains at least one stereocenter (C1), and depending on the cis/trans relationship of the substituents, C2 could also be stereogenic. Any reaction creating a new stereocenter would need to be analyzed for its diastereoselectivity or enantioselectivity. General principles of stereoselective reactions involving imines and other nitrogen-containing compounds have been developed and could be hypothetically applied. dicp.ac.cn For example, the facial selectivity of attack on an imine derived from this amine would be influenced by the steric bulk of the adjacent quaternary center.

Computational Chemistry and Molecular Modeling of 2 Fluoro 2 Methylcyclopentan 1 Amine

Quantum Chemical Calculations for Structural Elucidation and Energetics

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangements of atoms in a molecule and the electronic distribution that governs its properties.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 2-Fluoro-2-methylcyclopentan-1-amine, DFT calculations, often employing functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G* or larger), can be used to optimize the ground state geometries of its various stereoisomers.

Table 1: Predicted Structural Parameters for this compound from DFT Calculations (Note: The following data is hypothetical and serves as an illustration of what DFT calculations would yield. Actual experimental or published computational data for this specific molecule is not available.)

ParameterPredicted Value (cis-isomer)Predicted Value (trans-isomer)
C-F Bond Length (Å)1.411.40
C-N Bond Length (Å)1.471.48
C-C-F Bond Angle (°)109.8110.2
C-C-N Bond Angle (°)111.5112.0
F-C-C-N Dihedral Angle (°)62.3175.8

For a more rigorous and accurate determination of the energetics of this compound, ab initio and post-Hartree-Fock methods can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more sophisticated treatment of electron correlation than standard DFT functionals.

While computationally more demanding, these high-accuracy calculations are valuable for benchmarking the results from DFT and for obtaining precise relative energies of different conformers and isomers. This is particularly important for molecules where subtle energetic differences dictate the population of different states.

The cyclopentane (B165970) ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms. The presence of three substituents (fluorine, methyl, and amine groups) on the ring of this compound leads to a complex conformational landscape.

A systematic conformational search followed by energy minimization using quantum chemical methods is essential to identify the global minimum energy structure and the relative energies of other low-lying conformers for each stereoisomer (e.g., (1R,2R), (1S,2S), (1R,2S), (1S,2R)). The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, which is crucial for understanding the molecule's average properties in a bulk sample.

Table 2: Hypothetical Relative Energies of Conformers of (1R,2R)-2-Fluoro-2-methylcyclopentan-1-amine (Note: This data is illustrative and not based on published research for this specific molecule.)

ConformerMethodRelative Energy (kcal/mol)
Envelope (C1 puckered)DFT/B3LYP/6-31G0.00
Twist (C1-C2 twist)DFT/B3LYP/6-31G1.25
Envelope (C3 puckered)DFT/B3LYP/6-31G*2.10

Elucidation of Reaction Mechanisms via Transition State Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

For reactions involving this compound, such as its synthesis via reductive amination of 2-fluoro-2-methylcyclopentanone, transition state calculations can be performed to map out the entire reaction pathway. By locating the transition state structures and calculating their energies, the activation energy (energy barrier) for the reaction can be determined.

This allows for a comparison of different possible mechanistic pathways. For example, the reduction of the intermediate imine could proceed via different facial attacks, and calculating the energy barriers for each approach can predict the favored pathway.

In syntheses leading to or involving this compound, stereoselectivity and regioselectivity are critical considerations. Transition state calculations can provide a quantitative explanation for observed selectivities.

By comparing the activation energies of the transition states leading to different stereoisomeric or regioisomeric products, the preferred outcome can be predicted. For instance, in the amination of 2-fluoro-2-methylcyclopentanone, the stereochemical outcome at the C1 position is determined during the reduction of the C=N double bond. The facial selectivity of this reduction will be governed by the steric and electronic influences of the existing chiral center at C2. Computational modeling of the transition states for hydride attack from either face of the imine intermediate can rationalize why one diastereomer is formed in preference to the other.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would provide critical insights into its dynamic conformational landscape. The cyclopentane ring is not planar and exists in a continuous state of flux between various puckered conformations, primarily the "envelope" and "twist" forms. The presence of three distinct substituents—a fluorine atom, a methyl group, and an amine group—on adjacent carbons introduces significant conformational constraints and preferences.

An MD simulation of this molecule would involve:

Defining a Force Field: A classical force field would be selected to define the potential energy of the system, describing bond lengths, angles, torsions, and non-bonded interactions (van der Waals and electrostatic forces).

System Solvation: The molecule would typically be placed in a simulation box filled with a chosen solvent (e.g., water or chloroform) to mimic experimental conditions.

Simulation Run: By solving Newton's equations of motion, the simulation tracks the trajectory of every atom over a set period, from picoseconds to microseconds.

The resulting trajectories would allow for the analysis of key dynamic behaviors. Researchers could determine the relative populations of different ring puckers and the preferred orientations (axial vs. equatorial-like) of the fluoro, methyl, and amino groups. Furthermore, the simulations would reveal the energy barriers to interconversion between different conformers, providing a detailed map of the molecule's conformational energy landscape. caltech.edu This information is crucial for understanding how the molecule's shape fluctuates and which conformations are most likely to be present at equilibrium, ultimately influencing its chemical reactivity and biological interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, Chiroptical Properties)

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters with a high degree of accuracy. worktribe.comrsc.org These predictions are invaluable for identifying and characterizing molecules, as well as for interpreting experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. github.io Methods like the Gauge-Invariant Atomic Orbital (GIAO) approach, often paired with DFT functionals such as B3LYP or the ωB97X-D family and appropriate basis sets (e.g., aug-cc-pVDZ), can calculate the magnetic shielding tensors for each nucleus. worktribe.comrsc.org These are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (for ¹H and ¹³C) or CFCl₃ (for ¹⁹F). worktribe.com For a molecule with multiple stable conformers, the predicted shifts for each conformer are averaged based on their Boltzmann population to yield a final predicted spectrum that can be compared with experimental data. worktribe.comuni-muenchen.de

Below is a hypothetical table illustrating the type of data generated from such a computational study for the cis and trans diastereomers of this compound.

Predicted NMR Chemical Shifts (δ, ppm)

Nucleus Predicted Shift (cis-isomer) Predicted Shift (trans-isomer) Notes
¹⁹F -165.0 -175.5 Highly sensitive to local electronic environment and through-space interactions.
¹³C (C1-N) 65.2 68.0 Influenced by the stereochemical relationship with the C2 substituents.
¹³C (C2-F) 98.5 101.3 Large downfield shift due to the electronegative fluorine atom.
¹³C (CH₃) 20.1 22.4 Shift can vary based on steric compression and orientation.
¹H (H-N) 1.85 1.95 Shift is dependent on solvent and concentration.

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to absorption peaks in infrared (IR) and Raman spectra. researchgate.netnih.gov The calculation provides a set of normal modes, each with a specific frequency and intensity. These predicted frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity. nih.gov This analysis allows for the confident assignment of experimental spectral bands to specific molecular motions, such as C-F, N-H, and C-N stretching or bending vibrations. nih.goviu.edu.sa

Predicted Vibrational Frequencies (cm⁻¹)

Vibrational Mode Predicted Frequency Range Description
N-H Stretch 3300 - 3450 Typically appears as one or two sharp bands for a primary amine. nih.gov
C-H Stretch 2850 - 3000 Aliphatic C-H stretching from the cyclopentyl ring and methyl group.
C-N Stretch 1250 - 1350 Stretching of the carbon-nitrogen single bond. nih.gov
C-F Stretch 1000 - 1150 A strong absorption characteristic of the carbon-fluorine bond.

Note: The values in this table are illustrative and based on typical frequency ranges for these functional groups.

Chiroptical Properties: Since this compound is chiral, computational methods can predict its chiroptical properties, which are essential for distinguishing between its enantiomers. Time-dependent DFT (TD-DFT) calculations can be used to simulate electronic circular dichroism (ECD) spectra and to calculate the specific optical rotation, providing a theoretical basis for assigning the absolute configuration of a synthesized sample.

Theoretical Insights into Fluorine-Mediated Stereoelectronic Effects

The fluorine atom, despite its small size, exerts powerful stereoelectronic effects that can dominate the conformational preferences of a molecule. st-andrews.ac.uk In this compound, the most significant of these is the gauche effect .

The gauche effect describes the tendency of a molecule of the general structure X-C-C-Y to adopt a conformation where the X and Y groups are gauche (dihedral angle of ~60°) rather than anti (180°), particularly when X and Y are electronegative substituents like fluorine. wikipedia.org This phenomenon is primarily explained by hyperconjugation, a stabilizing interaction involving the donation of electron density from a σ bonding orbital to a nearby σ* antibonding orbital. wikipedia.org In the case of a β-fluoroamine, the gauche conformation allows for optimal overlap between a C-H or C-C bonding orbital and the low-lying C-F σ* antibonding orbital. nih.govacs.org

For this compound, the key interaction is between the C1-N and C2-F bonds. The gauche preference between the nitrogen and fluorine atoms is expected to be a dominant conformational determinant. This effect is often enhanced when the amine group is protonated. researchgate.net The resulting electrostatic attraction between the positively charged ammonium (B1175870) group and the partially negative fluorine atom (Fδ-…H-N⁺) provides a powerful additional stabilization for the gauche conformer. researchgate.netnih.gov This "fluorine-iminium ion gauche effect" can effectively lock the molecule into a highly organized conformation. nih.gov

This stereoelectronic control forces a specific three-dimensional arrangement, influencing the pucker of the cyclopentane ring and dictating the relative orientations of the other substituents. Such conformational pre-organization, driven by the fluorine atom, can have profound consequences for the molecule's binding to biological targets or its stereochemical outcome in chemical reactions. nih.govrsc.org

Analytical Characterization and Methodologies for 2 Fluoro 2 Methylcyclopentan 1 Amine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the elucidation of the molecular structure of 2-Fluoro-2-methylcyclopentan-1-amine. A combination of nuclear magnetic resonance (NMR) techniques provides a powerful toolkit for a thorough analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, a suite of NMR experiments would be necessary to unambiguously assign all proton, carbon, and fluorine environments and to establish the compound's stereochemistry.

Proton (¹H) NMR spectroscopy would provide initial, crucial information about the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The spectrum would be expected to show complex multiplets for the cyclopentyl ring protons due to diastereotopicity and coupling to both neighboring protons and the fluorine atom.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
CH-NH₂~ 3.0 - 3.5MultipletJ(H,H), J(H,F)
Ring CH₂~ 1.5 - 2.5MultipletsJ(H,H), J(H,F)
CH₃~ 1.2 - 1.6Doublet³J(H,F)
NH₂~ 1.0 - 3.0 (broad)Singlet (broad)-

Note: The exact chemical shifts and coupling constants are predictive and would need to be confirmed by experimental data.

Carbon-13 (¹³C) NMR spectroscopy is essential for defining the carbon framework of the molecule. The presence of the electronegative fluorine atom will have a significant influence on the chemical shifts of the adjacent carbon atoms, observed as splitting in the ¹³C spectrum due to C-F coupling.

Expected ¹³C NMR Data:

CarbonExpected Chemical Shift (ppm)Expected Multiplicity (due to C-F coupling)Expected Coupling Constants (J, Hz)
C-F~ 90 - 100Doublet¹J(C,F) ~ 170-200
C-NH₂~ 55 - 65Doublet²J(C,F) ~ 20-30
Ring CH₂~ 20 - 40Doublets or Singlets²J(C,F), ³J(C,F)
CH₃~ 20 - 30Doublet²J(C,F) ~ 20-25

Note: The predicted values are based on typical ranges for similar fluorinated alicyclic compounds.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom's local environment. huji.ac.il The chemical shift of the fluorine signal is highly indicative of its electronic surroundings. icpms.cz For chiral molecules like this compound, the use of chiral solvating agents or chiral derivatizing agents can lead to the separation of signals for the different enantiomers, a phenomenon crucial for determining enantiomeric excess. cas.cn

Expected ¹⁹F NMR Data:

NucleusExpected Chemical Shift (ppm)Expected MultiplicityNotes
¹⁹F~ -160 to -180MultipletCoupled to adjacent protons. The exact shift is highly dependent on the solvent and stereochemistry.

To definitively assign all proton and carbon signals and to elucidate the stereochemistry of the molecule, a series of two-dimensional (2D) NMR experiments would be required.

COSY (Correlation Spectroscopy): Would reveal proton-proton (H-H) coupling networks, helping to trace the connectivity of the protons around the cyclopentane (B165970) ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's attached protons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close in proximity, regardless of whether they are connected through bonds. This is the primary method for determining the relative stereochemistry of the molecule, for example, whether the methyl group and the amine group are cis or trans to each other on the cyclopentane ring.

Quantitative NMR (qNMR) is an absolute method for determining the purity of a compound or the yield of a reaction without the need for a calibration curve, provided a certified internal standard is used. chemrxiv.org For this compound, a ¹H or ¹⁹F qNMR experiment could be designed. chemrxiv.org By integrating the signal of a specific proton or the fluorine atom against a known amount of an internal standard, the exact concentration and thus the purity of the sample can be calculated with high accuracy. huji.ac.il The choice of a suitable internal standard with a signal that does not overlap with any of the analyte's signals is crucial for this method.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental formula of a molecule. For this compound (C₆H₁₂FN), the expected exact mass can be calculated with a high degree of precision. This technique helps to distinguish the target compound from isomers or other compounds with the same nominal mass.

Table 1: Projected HRMS Data for this compound

Ion SpeciesCalculated m/z
[M+H]⁺118.1027
[M+Na]⁺140.0846

This data is projected based on the elemental composition of this compound.

GC-MS is a powerful technique for the analysis of volatile compounds. This compound is expected to be amenable to GC-MS analysis. The gas chromatogram would provide information on the purity of the sample, while the mass spectrometer would yield a fragmentation pattern that is characteristic of the molecule's structure.

The fragmentation of this compound in an electron ionization (EI) source would likely involve the loss of small neutral molecules or radicals. Key fragmentation pathways could include the loss of the amino group (-NH₂), a methyl radical (-CH₃), or hydrogen fluoride (B91410) (-HF). The resulting fragment ions provide a fingerprint for the compound's structure. For comparison, the GC-MS data for the related compound 2-methylcyclopentan-1-amine (B121979) is available in the NIST Mass Spectrometry Data Center. nih.gov

Table 2: Predicted Key Fragment Ions in the GC-MS Spectrum of this compound

Fragment IonProposed Structure/LossPredicted m/z
[M-CH₃]⁺Loss of a methyl group102
[M-NH₂]⁺Loss of the amino group101
[M-HF]⁺Loss of hydrogen fluoride97
[M-CH₃-HF]⁺Subsequent loss of HF from the [M-CH₃]⁺ ion82

This data represents predicted fragmentation patterns based on the structure of this compound and known fragmentation of similar molecules.

For less volatile derivatives or for the analysis of complex mixtures, LC-MS is the technique of choice. The use of tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) can provide enhanced selectivity and sensitivity. Derivatization of the amine group, for instance, with reagents like 2-fluoro-1-methylpyridinium p-toluene sulfonate, can improve chromatographic behavior and ionization efficiency. nih.gov This approach is particularly useful for quantitative analysis in complex matrices.

Direct Analysis in Real-Time (DART) mass spectrometry is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. nih.govachemblock.com This method is ideal for high-throughput screening. A sample of this compound could be introduced directly into the DART ion source, and the resulting mass spectrum would primarily show the protonated molecule [M+H]⁺, providing a quick confirmation of its molecular weight. acs.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds. While a specific spectrum for this compound is not available, the expected absorption regions can be predicted based on the functional groups present.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (amine)Stretching3300-3500 (two bands for primary amine)
C-H (alkane)Stretching2850-2960
N-H (amine)Bending1590-1650
C-F (fluoroalkane)Stretching1000-1400 (strong)

These predictions are based on standard IR correlation tables and data for analogous compounds like 2-methylcyclopentan-1-amine, which has available vapor-phase IR spectra. nih.gov

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, offering a unique vibrational fingerprint of the molecule. The Raman spectrum of this compound would be expected to show strong signals for the C-C backbone and C-H bonds.

Table 4: Predicted Raman Shifts for this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)
C-H (alkane)Stretching2800-3000
C-CStretching800-1200
C-FStretching1000-1400

These predictions are based on general Raman spectral correlations.

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of this compound, enabling the separation of the target compound from impurities and its various isomers.

Gas chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. gcms.czsci-hub.se Due to the polar and basic nature of amines, which can lead to poor peak shape and adsorption on standard GC columns, derivatization is often employed to improve chromatographic performance. nih.gov Common derivatizing agents for amines include heptafluorobutyl chloroformate (HFBCF) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which increase volatility and reduce peak tailing. sci-hub.sedntb.gov.ua

The separation of stereoisomers of cyclic amines can be achieved using chiral capillary columns, such as those coated with cyclodextrin (B1172386) derivatives (e.g., Rt-βDEXsm). gcms.cz These columns can differentiate between enantiomers and diastereomers, which is critical for controlling the stereochemistry of the final product. Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation power for complex mixtures containing fluorinated compounds, separating them from hydrocarbon counterparts based on both volatility and polarity. nih.gov

Table 1: Representative GC Conditions for Analysis of a Derivatized Fluorinated Cyclopentylamine (B150401)

Parameter Value
Column Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Program 60 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 5 min
Carrier Gas Helium, constant flow 1.2 mL/min
Detector Flame Ionization Detector (FID) at 280 °C
Derivatizing Agent Heptafluorobutyl chloroformate (HFBCF)

High-performance liquid chromatography (HPLC) is a versatile technique for both the purification and analysis of this compound. heraldopenaccess.us Reversed-phase HPLC, using C18 or pentafluorophenyl (PFP) stationary phases, is commonly employed. acs.orgresearchgate.net PFP columns can offer unique selectivity for fluorinated compounds due to fluorophilic interactions. researchgate.net

For analytical purposes, derivatization with chromophoric or fluorophoric reagents is often necessary to enhance detection by UV or fluorescence detectors. nih.govthermofisher.com Reagents like o-phthaldiadehyde (OPA) and 9-fluorenylmethylchloroformate (FMOC-Cl) react with primary amines to form highly fluorescent derivatives, enabling trace-level detection. nih.govthermofisher.com HPLC is also the preferred method for preparative separations to isolate high-purity material from reaction mixtures. nih.gov

Table 2: Illustrative HPLC Method for Analysis of a Derivatized Fluorinated Cyclic Amine

Parameter Value
Column Pentafluorophenyl (PFP) (150 mm x 4.6 mm ID, 5 µm particle size)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detector Fluorescence (Excitation: 266 nm, Emission: 305 nm, post-derivatization with FMOC-Cl)
Column Temperature 35 °C

Ultra-high performance liquid chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve faster separations and higher resolution compared to conventional HPLC. This makes it an ideal technique for high-throughput screening and analysis of multiple samples, such as in the context of library synthesis or metabolic studies. nih.govnih.gov The principles of separation and detection are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle columns. UHPLC coupled with mass spectrometry (UHPLC-MS/MS) provides a powerful tool for the simultaneous analysis of numerous fluorinated compounds in complex matrices. nih.govnih.gov

Determining the enantiomeric excess (ee) of chiral compounds like this compound is critical, particularly in pharmaceutical applications where one enantiomer may have the desired activity while the other is inactive or even harmful. heraldopenaccess.us Both chiral GC and chiral HPLC can be used for this purpose.

Chiral GC often involves the use of capillary columns with chiral stationary phases (CSPs) like cyclodextrin derivatives. sci-hub.se Direct separation of enantiomers can be achieved, or derivatization with a chiral derivatizing reagent can be used to form diastereomers that are separable on a non-chiral column.

Chiral HPLC is a widely used method for enantiomeric excess determination. heraldopenaccess.usacs.org This can be done either directly, using a chiral stationary phase, or indirectly by derivatizing the amine with a chiral reagent to form diastereomers that can be separated on a standard achiral column. researchgate.net Common chiral derivatizing agents include Mosher's acid chloride and Marfey's reagent. researchgate.net

An alternative to chromatographic methods for determining enantiomeric excess is the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents or chiral derivatizing agents. nih.govkaist.ac.kracs.org The fluorine atom in this compound provides a sensitive NMR handle for this type of analysis. acs.org

Advanced Analytical Method Development for Complex Fluorinated Cyclic Amines

The analysis of complex fluorinated cyclic amines presents several challenges. The presence of the fluorine atom can significantly alter the physicochemical properties of the molecule, including its basicity and lipophilicity, which can affect chromatographic behavior. nih.govresearchgate.net Furthermore, the synthesis of these compounds can often lead to a complex mixture of stereoisomers and regioisomers, requiring high-resolution analytical techniques for their separation and identification. nih.govnih.gov

The development of advanced analytical methods is crucial for overcoming these challenges. This includes the design of novel stationary phases with enhanced selectivity for fluorinated compounds and the exploration of new derivatization strategies to improve detection sensitivity and chromatographic performance. researchgate.netnih.gov The combination of high-resolution chromatography (such as GC×GC or UHPLC) with mass spectrometry is a powerful approach for the detailed characterization of complex mixtures of fluorinated amines. nih.govnih.gov Mechanistic studies of the reactions used to synthesize these compounds, often aided by techniques like ESI-MS and NMR, can help to understand the formation of byproducts and guide the development of more selective synthetic routes and analytical methods. acs.org The continued development of synthetic methodologies for accessing complex fluorinated amines will necessitate parallel advancements in analytical techniques to fully characterize these novel chemical entities. nih.govnih.govnottingham.ac.ukresearchgate.netpharmtech.com

Advanced Research Directions and Broader Academic Implications of Fluorinated Cyclopentane Amines

Exploration of Structure-Reactivity Relationships in Fluorinated Cyclopentane (B165970) Amines

The placement of a fluorine atom on a carbon adjacent to an amine group, as seen in 2-fluoro-2-methylcyclopentan-1-amine, has significant consequences for the amine's reactivity. The primary factor is the strong electron-withdrawing inductive effect of the fluorine atom.

Basicity: Fluorine's high electronegativity pulls electron density away from the neighboring carbon and, subsequently, from the nitrogen atom of the amine. This reduction in electron density on the nitrogen makes the lone pair less available for protonation, thereby decreasing the basicity (lowering the pKa) of the amine compared to its non-fluorinated counterpart, 2-Methylcyclopentan-1-amine (B121979) .

Nucleophilicity: The reduced electron density on the nitrogen atom also decreases its nucleophilicity. This has direct implications for reactions where the amine acts as a nucleophile, such as in the formation of amides or in N-alkylation reactions. Reaction rates may be slower, and more forcing conditions might be required compared to non-fluorinated analogs.

Substituent Effects: The additional methyl group at the C2 position introduces steric hindrance around the amine. This steric bulk, combined with the electronic effects of the fluorine, finely tunes the molecule's reactivity. Computational and experimental studies on such systems help to disentangle these competing effects, providing a predictive framework for designing molecules with specific reactivity profiles. sapub.orgscienceopen.com

Understanding these structure-reactivity relationships is crucial for chemists who wish to use fluorinated cyclopentane amines as building blocks in the synthesis of more complex molecules, ensuring that subsequent chemical transformations are feasible and efficient.

Development of New Synthetic Methodologies for Accessing Diverse Fluorinated Cyclic Amine Scaffolds

The synthesis of fluorinated cyclic amines like this compound is non-trivial, often requiring specialized reagents and strategies. Research in this area is focused on developing efficient, selective, and versatile methods.

One innovative approach is the deconstructive fluorination of larger saturated nitrogen heterocycles . nih.govnih.gov This strategy involves the cleavage of a C(sp³)–C(sp³) bond within a larger ring system (like a piperidine) and subsequent C(sp³)–F bond formation, providing access to acyclic fluoroamines that would be difficult to prepare otherwise. nih.govnih.gov For example, a silver-mediated ring-opening fluorination using Selectfluor® can transform N-protected piperidines into fluorinated amino-alkanes. nih.gov

Other modern techniques include:

Catalytic C–H Fluorination: Directing-group-assisted or transition-metal-catalyzed fluorination of C–H bonds offers a highly efficient, atom-economical route to introduce fluorine without pre-functionalization of the substrate. nih.govcas.cn

Ring-Opening of Different Heterocycles: The fluorination of heterocycles like isoxazoles with reagents such as Selectfluor® can lead to ring-opening, yielding versatile α-fluorinated carbonyl compounds which can then be converted to amines. mdpi.com

Fluorination of Precursors: More traditional routes involve the electrophilic fluorination of enamine or enolate precursors derived from cyclic ketones, followed by reductive amination to install the amine group.

MethodKey ReagentsDescriptionReference
Deconstructive FluorinationAg(I) salts, Selectfluor®Ring-opening of larger N-heterocycles (e.g., piperidines) via C-C bond cleavage to form acyclic fluoroamines. nih.govnih.gov
Electrophilic Fluorination of Ketone PrecursorsSelectfluor®, NFSIA cyclic ketone is first fluorinated at the α-position, followed by reductive amination to form the target amine. mdpi.comresearchgate.net
C-H Bond FluorinationTransition metal catalysts (e.g., Pd, Cu), photoredox catalystsDirect, site-selective conversion of a C-H bond to a C-F bond, offering high atom economy. nih.govcas.cn
Deoxyfluorination of Amino AlcoholsDAST, Deoxo-Fluor®Replacement of a hydroxyl group in a corresponding amino alcohol with fluorine. acs.org

Fundamental Studies on Fluorine's Influence on Molecular Properties and Interactions at a Molecular Level

At the molecular level, fluorine exerts powerful stereoelectronic effects that can control the three-dimensional shape of a molecule. In a five-membered ring like cyclopentane, which is not flat but exists in puckered conformations (envelope and twist), the substituents' positions are critical.

The gauche effect is a key phenomenon where the spatial arrangement (gauche, ~60° dihedral angle) between fluorine and another electronegative group or a C-C bond can be energetically more favorable than the anti arrangement (180°). wikipedia.org This preference is often attributed to stabilizing hyperconjugative interactions, where electron density is donated from a neighboring C–H bonding orbital into the C–F antibonding orbital (σC–H → σ*C–F). nih.govacs.org

In this compound, the fluorine atom's stereoelectronic influence would dictate the conformational preference of the cyclopentane ring. researchgate.net

Ring Pucker: The fluorine atom will influence whether the ring adopts an envelope or twist conformation and which atoms are out of the plane. This conformational locking can pre-organize the molecule for binding to a biological target.

Intramolecular Hydrogen Bonding: Depending on the stereochemistry (cis/trans relationship between the fluorine and amine), intramolecular hydrogen bonding between the amine's N-H and the fluorine (N–H···F) could further stabilize certain conformations.

Computational studies are essential for predicting the lowest energy conformations and understanding the subtle balance of steric and electronic forces that govern the molecule's shape. researchgate.netacs.org

Contribution to the Design of Novel Chemical Probes and Building Blocks

Fluorinated cyclic amines are highly valuable synthons in medicinal chemistry and chemical biology. researchgate.netwikipedia.orgnih.gov Their incorporation into larger molecules can enhance metabolic stability, binding affinity, and lipophilicity.

¹⁹F NMR Probes: Fluorine has a spin of ½ and 100% natural abundance, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. Since biological systems contain no native fluorine, a ¹⁹F NMR signal from a fluorinated probe is background-free. A molecule like this compound could be incorporated into a potential drug, and changes in the fluorine's chemical shift upon binding to a protein could be monitored to study the binding event and local environment. nih.gov

Bioactive Building Blocks: The rigid, conformationally defined scaffold of a fluorinated cyclopentane can be used to construct more complex drug candidates. nih.gov The amine serves as a chemical handle for attaching the scaffold to other parts of a molecule, while the fluorinated core imparts desirable physicochemical properties. For instance, fluorinated cyclopropanes and cyclohexanes have been successfully integrated into approved drugs. researchgate.netthieme.dersc.org

Role in Advancing General Principles of Stereoselective Fluorination

The synthesis of this compound presents a significant stereochemical challenge, as it contains at least two stereocenters (at C1 and C2). Creating a single, specific stereoisomer requires highly advanced methods in asymmetric synthesis. Research aimed at synthesizing such molecules drives progress in the field of stereoselective fluorination. acs.org

Key strategies include:

Substrate Control: Using a chiral starting material where the existing stereochemistry directs the approach of the fluorinating agent to one face of the molecule.

Catalyst Control: Employing a chiral catalyst (either a transition metal complex or an organocatalyst) to create a chiral environment that favors the formation of one enantiomer over the other. mdpi.comrsc.org Chiral bis(oxazoline)–copper complexes and cinchona alkaloid-derived organocatalysts have shown success in the enantioselective fluorination of β-ketoesters, which are precursors to cyclic amines. acs.org

Reagent Control: Using a chiral fluorinating agent, although this is often less economical as a stoichiometric amount of the expensive chiral reagent is required.

Success in controlling the stereochemistry of complex cyclic systems like this provides general principles that can be applied to the synthesis of a wide range of other important fluorinated molecules.

Potential as Intermediates in the Synthesis of More Complex Molecules

As stable intermediates, fluorinated cyclopentane amines are synthons for a diverse array of more complex molecular architectures. The primary amine group is a versatile functional handle that can participate in a wide range of chemical transformations:

Amide and Sulfonamide Formation: Reacting the amine with acyl chlorides, carboxylic acids, or sulfonyl chlorides to form stable amides and sulfonamides, which are common functional groups in pharmaceuticals.

Reductive Amination: The amine can be used to form imines with aldehydes and ketones, which are then reduced to create more complex secondary or tertiary amines.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to ureas and thioureas, which are also prevalent in bioactive molecules.

By using this compound as a starting point, chemists can introduce a conformationally constrained, metabolically stable, and electronically modified five-membered ring into a target structure, which is a powerful strategy in drug discovery. nih.govrsc.org

Green Chemistry Approaches to Fluorine Incorporation in Cyclic Amine Synthesis

Historically, fluorination chemistry has relied on hazardous reagents such as elemental fluorine (F₂) and hydrogen fluoride (B91410) (HF). A major thrust in modern organofluorine chemistry is the development of greener, safer, and more sustainable methods. numberanalytics.comtandfonline.com

Key principles of green fluorination chemistry include:

Safer Reagents: The development and use of solid, stable, and less toxic electrophilic fluorinating agents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) have revolutionized laboratory-scale fluorination by making it safer and more manageable. cas.cn

Catalysis: Transition-metal and organocatalytic methods reduce the amount of reagents needed, minimize waste, and often allow for reactions under milder conditions. numberanalytics.com

Atom Economy: Designing reactions, such as direct C-H fluorination, that incorporate the fluorine atom into the substrate with minimal formation of byproducts.

Benign Solvents: Exploring the use of less hazardous solvents, or even aqueous media for fluorination reactions, which was once thought to be impossible due to the reactivity of fluorinating agents with water.

ApproachTraditional Method/ReagentGreen AlternativeAdvantage of Green ApproachReference
Fluorine SourceFluorine Gas (F₂), Hydrogen Fluoride (HF)Selectfluor®, NFSI, Potassium Fluoride (KF)Safer (solid, stable reagents), easier to handle, less corrosive and toxic. tandfonline.comcas.cn
Reaction TypeStoichiometric ReactionsCatalytic (Transition Metal, Organo-, Photo-, Electro-catalysis)Higher efficiency, lower waste (atom economy), milder conditions, potential for catalyst recycling. numberanalytics.com
SolventsAnhydrous organic solventsAqueous media, ionic liquids, or solvent-free conditionsReduced environmental impact, improved safety. numberanalytics.com
Starting MaterialsPre-functionalized substratesDirect C-H fluorination of unactivated substratesFewer synthetic steps, reduced waste generation. cas.cn

The pursuit of greener fluorination methods is not only environmentally responsible but also essential for the scalable and cost-effective production of important fluorinated compounds for industry and medicine. pharmtech.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-2-methylcyclopentan-1-amine, and how can reaction conditions be optimized?

  • Methodology : Start with cyclopentanone derivatives, introducing fluorine via fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions. For methylation, use methylamine in reductive amination with NaBH3_3CN or catalytic hydrogenation. Optimize temperature (e.g., 0–25°C for fluorination) and solvent polarity (e.g., dichloromethane or THF) to improve yield .
  • Validation : Monitor reaction progress via TLC or GC-MS. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Analytical Tools :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm fluorine substitution and methyl group integration.
  • X-ray Crystallography : Resolve stereochemistry if chiral centers exist.
  • HPLC-MS : Verify purity and molecular ion peaks .
    • Challenges : Fluorine’s electronegativity may cause signal splitting; use deuterated solvents (e.g., CDCl3_3) for clarity.

Q. What safety protocols are critical when handling fluorinated cyclopentylamines?

  • Precautions :

  • Use fume hoods to avoid inhalation of volatile intermediates.
  • Wear nitrile gloves and goggles; fluorinated compounds may penetrate latex.
  • Store at -20°C under inert gas (argon) to prevent degradation .
    • Emergency Response : For skin contact, rinse with water for 15 minutes; consult toxicity databases for fluorinated amine-specific hazards .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound in synthetic pathways?

  • Approach :

  • Use DFT (Density Functional Theory) to model transition states for fluorination and amination steps.
  • Calculate Gibbs free energy (ΔG\Delta G) to identify thermodynamically favorable pathways.
  • Validate with experimental kinetic data (e.g., reaction rates at varying temperatures) .
    • Tools : Gaussian, ORCA, or CP2K software with solvent effect corrections.

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated cyclopentylamines?

  • Troubleshooting :

  • Replicate assays under standardized conditions (e.g., cell lines, incubation time).
  • Validate purity (>95% via HPLC) to exclude impurities as confounding factors.
  • Use isothermal titration calorimetry (ITC) to confirm binding affinities .
    • Case Study : If cytotoxicity varies, test enantiomers separately to assess stereospecific effects .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for CNS targets?

  • Design Framework :

  • Introduce substituents (e.g., halogens, methyl groups) at the cyclopentane ring to modulate lipophilicity (logP).
  • Assess blood-brain barrier permeability via PAMPA assays.
  • Test dopamine receptor binding using radioligand displacement assays .
    • Data Interpretation : Corrogate SAR with molecular docking simulations (AutoDock Vina) to identify key binding residues.

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Scale-Up Issues :

  • Exothermic fluorination: Use jacketed reactors with controlled cooling.
  • Amine instability: Replace NaBH3_3CN with safer reductants (e.g., H2_2/Pd-C).
    • Process Optimization :
  • Conduct Design of Experiments (DoE) to refine stoichiometry and solvent ratios.
  • Implement inline FTIR for real-time monitoring .

Methodological Notes

  • Data Reproducibility : Archive raw spectral data (NMR, MS) in open-access repositories (e.g., Zenodo) for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.